molecular formula C15H14ClN3O B11843370 2-(Aminomethyl)-3-phenylquinazolin-4(3H)-one hydrochloride

2-(Aminomethyl)-3-phenylquinazolin-4(3H)-one hydrochloride

Katalognummer: B11843370
Molekulargewicht: 287.74 g/mol
InChI-Schlüssel: JDYWMPWVDXPAQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-3-phenylquinazolin-4(3H)-one hydrochloride is a heterocyclic compound that features a quinazolinone core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-phenylquinazolin-4(3H)-one hydrochloride typically involves the condensation of anthranilic acid derivatives with benzylamine under acidic conditions The reaction is followed by cyclization to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control and the use of continuous flow reactors, can enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-3-phenylquinazolin-4(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core or the phenyl ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-3-phenylquinazolin-4(3H)-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-3-phenylquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminomethyl-3-phenylquinazolin-4(3H)-one: Lacks the hydrochloride group but has similar core structure and properties.

    3-Phenylquinazolin-4(3H)-one: Similar quinazolinone core but without the aminomethyl group.

    2-Aminomethylquinazolin-4(3H)-one: Similar structure but lacks the phenyl group.

Uniqueness

2-(Aminomethyl)-3-phenylquinazolin-4(3H)-one hydrochloride is unique due to the presence of both the aminomethyl and phenyl groups, which contribute to its distinct chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Eigenschaften

Molekularformel

C15H14ClN3O

Molekulargewicht

287.74 g/mol

IUPAC-Name

2-(aminomethyl)-3-phenylquinazolin-4-one;hydrochloride

InChI

InChI=1S/C15H13N3O.ClH/c16-10-14-17-13-9-5-4-8-12(13)15(19)18(14)11-6-2-1-3-7-11;/h1-9H,10,16H2;1H

InChI-Schlüssel

JDYWMPWVDXPAQB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.